REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=1)=O)C.CC(C[AlH]CC(C)C)C>C1COCC1>[F:14][C:11]([F:12])([F:13])[C:9]1[N:10]=[C:6]([CH2:4][OH:3])[S:7][CH:8]=1
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
NaF (784 mg) was added
|
Type
|
ADDITION
|
Details
|
followed by the slow addition of 3 ml water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted by ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the crude product was used in alkylation reactions without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1N=C(SC1)CO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |